molecular formula C29H29N3O3S B3005543 N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-73-1

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B3005543
CAS No.: 1113135-73-1
M. Wt: 499.63
InChI Key: ZCDUXEFYVDOJDO-UHFFFAOYSA-N
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Description

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups:

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile.

    Final Carboxamide Formation: The carboxamide group is introduced in the final step, often through an amidation reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohols.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings and the quinazoline core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Thioether-Containing Compounds: Like certain antibiotics and antifungal agents.

Uniqueness

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-19(2)16-30-27(34)23-13-14-24-25(15-23)31-29(36-18-26(33)22-7-5-4-6-8-22)32(28(24)35)17-21-11-9-20(3)10-12-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDUXEFYVDOJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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